molecular formula C4H10BrNO3 B12528619 Carbamic acid--3-bromopropan-1-ol (1/1) CAS No. 674290-93-8

Carbamic acid--3-bromopropan-1-ol (1/1)

Cat. No.: B12528619
CAS No.: 674290-93-8
M. Wt: 200.03 g/mol
InChI Key: AGOQLZQROQDWGZ-UHFFFAOYSA-N
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Description

Carbamic acid–3-bromopropan-1-ol (1/1) is a compound that combines carbamic acid and 3-bromopropan-1-ol Carbamic acid is an organic compound with the formula NH2COOH, while 3-bromopropan-1-ol is a brominated alcohol with the formula C3H7BrO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid–3-bromopropan-1-ol typically involves the reaction of carbamic acid with 3-bromopropan-1-ol under controlled conditions. One common method is to react carbamic acid with 3-bromopropan-1-ol in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of carbamic acid–3-bromopropan-1-ol may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid–3-bromopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The brominated alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: 3-bromo-1-propanal or 3-bromo-1-propanoic acid.

    Reduction: 3-aminopropanol or 1-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid–3-bromopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential as a biochemical reagent in enzyme studies and protein modification.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid–3-bromopropan-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbamic acid moiety can form hydrogen bonds and interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    3-Iodopropan-1-ol: Similar structure but with an iodine atom instead of bromine.

    3-Fluoropropan-1-ol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Carbamic acid–3-bromopropan-1-ol is unique due to the presence of both carbamic acid and brominated alcohol functional groups. This combination allows for a wide range of chemical reactivity and potential applications in various fields. The bromine atom provides a site for nucleophilic substitution, while the carbamic acid moiety can interact with biological molecules, making it a versatile compound for research and industrial use.

Properties

CAS No.

674290-93-8

Molecular Formula

C4H10BrNO3

Molecular Weight

200.03 g/mol

IUPAC Name

3-bromopropan-1-ol;carbamic acid

InChI

InChI=1S/C3H7BrO.CH3NO2/c4-2-1-3-5;2-1(3)4/h5H,1-3H2;2H2,(H,3,4)

InChI Key

AGOQLZQROQDWGZ-UHFFFAOYSA-N

Canonical SMILES

C(CO)CBr.C(=O)(N)O

Origin of Product

United States

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